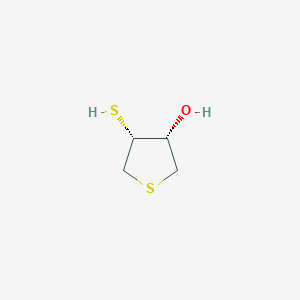
(3R,4R)-4-sulfanylthiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-sulfanylthiolan-3-ol is an organic compound characterized by the presence of a thiol group (-SH) and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-sulfanylthiolan-3-ol typically involves the use of starting materials that contain the necessary functional groups. One common method involves the reaction of a thiol with an epoxide under basic conditions to form the thiolane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-sulfanylthiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as substrates, with the thiol group acting as the nucleophile.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Simpler thiol-containing molecules
Substitution: Alkylated thiol derivatives
Scientific Research Applications
(3R,4R)-4-sulfanylthiolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox biology due to its thiol group.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,4R)-4-sulfanylthiolan-3-ol is primarily related to its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, or accept electrons, acting as an oxidizing agent. This redox activity is crucial in various biochemical pathways, including those involved in cellular signaling and antioxidant defense.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-hydroxythiolan-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(3R,4R)-4-methylthiolan-3-ol: Contains a methyl group instead of a thiol group.
Uniqueness
(3R,4R)-4-sulfanylthiolan-3-ol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for redox reactions that are not possible with the hydroxyl or methyl analogs, making it valuable in applications that require redox activity.
Properties
CAS No. |
81197-92-4 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
(3R,4R)-4-sulfanylthiolan-3-ol |
InChI |
InChI=1S/C4H8OS2/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
YFENELULEUHLMY-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CS1)S)O |
Canonical SMILES |
C1C(C(CS1)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


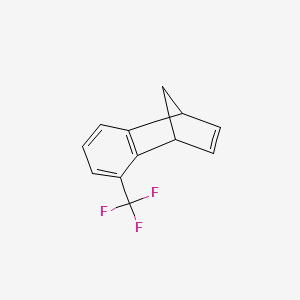
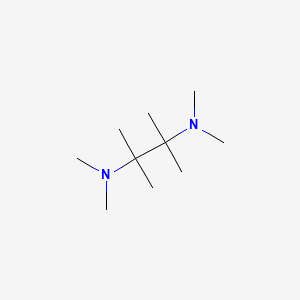
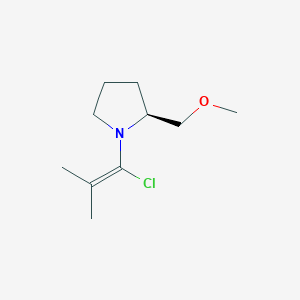
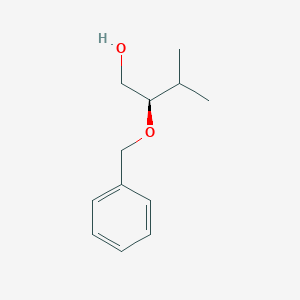
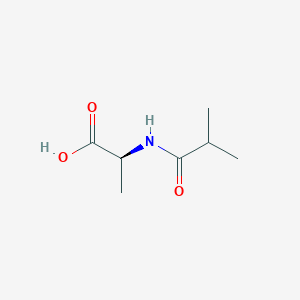
![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
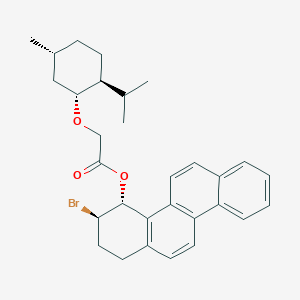
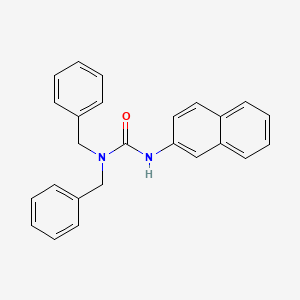
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)

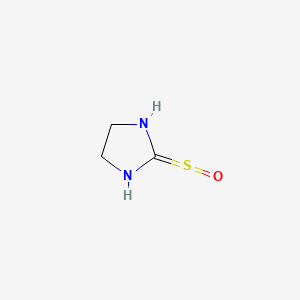
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
